molecular formula C17H12BrNO2 B442403 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 351332-55-3

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B442403
CAS No.: 351332-55-3
M. Wt: 342.2g/mol
InChI Key: TXXDVCJNYMPINL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromophenyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromophenylboronic acid with 6-methylquinoline-4-carboxylic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce alcohol or aldehyde derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of the bromophenyl group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H12BrNO2
  • Molecular Weight : 344.19 g/mol
  • IUPAC Name : this compound

The compound features a bromophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound has demonstrated antibacterial activity against various strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

In one study, the compound was tested against multiple bacterial strains, showing effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that structural modifications in quinoline derivatives can enhance their antibacterial potency .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer).

In a study assessing its cytotoxic effects, the compound exhibited IC50 values of approximately:

  • MCF-7 : 168.78 µM
  • T-24 : 257.87 µM

These results suggest that the compound effectively halts the cell cycle at the G1 phase and promotes apoptosis, making it a potential candidate for further development as an anticancer agent .

Cell LineIC50 (µM)
MCF-7168.78
T-24257.87

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular signaling pathways leading to inhibition of proliferation or induction of programmed cell death (apoptosis) .

Case Studies

  • Antibacterial Evaluation :
    A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. Among these, compounds similar to this compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
  • Anticancer Studies :
    In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis compared to controls, indicating its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXDVCJNYMPINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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